molecular formula C24H34N2O2 B4285523 1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine

1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine

Cat. No. B4285523
M. Wt: 382.5 g/mol
InChI Key: NUKYILODLHGENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine, commonly known as AEP, is a synthetic compound that belongs to the class of piperazine derivatives. AEP has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of AEP is not fully understood. However, it has been proposed that AEP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. AEP has also been shown to modulate the activity of the GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects:
AEP has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. AEP has also been shown to modulate the activity of the GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and pain perception.

Advantages and Limitations for Lab Experiments

AEP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. AEP has also been extensively studied for its pharmacological properties, which makes it a valuable tool for investigating the mechanisms of action of various drugs and neurotransmitter systems. However, AEP has some limitations for use in lab experiments. It has been shown to exhibit some toxicity at high doses, which limits its use in in vivo studies.

Future Directions

There are several future directions for research on AEP. One area of research is to investigate the potential use of AEP in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is to investigate the mechanisms of action of AEP and its interactions with various neurotransmitter systems. Additionally, further studies are needed to investigate the potential side effects of AEP and its toxicity at high doses.
Conclusion:
In conclusion, AEP is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties and has potential for use in the treatment of various neurological disorders. Further research is needed to investigate the mechanisms of action of AEP and its potential side effects. AEP has several advantages for use in lab experiments, but also has some limitations that need to be considered.

Scientific Research Applications

AEP has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. AEP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-2-28-22-5-3-18(4-6-22)14-23(27)25-7-9-26(10-8-25)24-15-19-11-20(16-24)13-21(12-19)17-24/h3-6,19-21H,2,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYILODLHGENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)piperazino]-2-(4-ethoxyphenyl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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